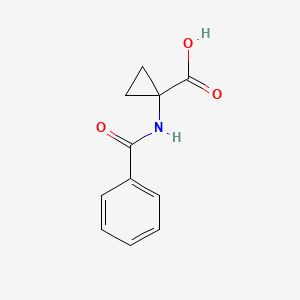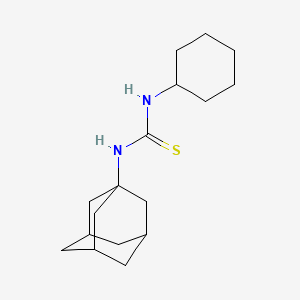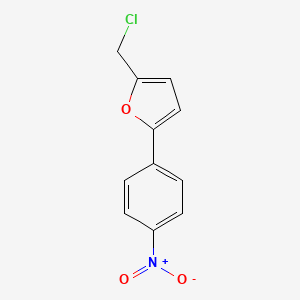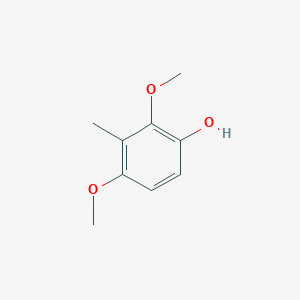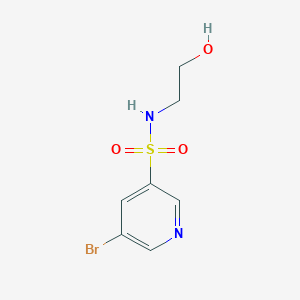
5-Bromo-n-(2-hydroxyethyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-n-(2-hydroxyethyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C7H9BrN2O2S It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a sulfonamide group, which is known for its wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-n-(2-hydroxyethyl)pyridine-3-sulfonamide typically involves the bromination of pyridine derivatives followed by sulfonamide formation. One common method includes the reaction of 5-bromo-3-pyridinesulfonyl chloride with 2-aminoethanol under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis could be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-n-(2-hydroxyethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The hydroxyethyl group can be oxidized to a carboxylic acid or reduced to an ethyl group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Substitution Products: Various substituted pyridinesulfonamides.
Oxidation Products: Carboxylic acids.
Reduction Products: Ethyl derivatives.
Coupling Products: Biaryl compounds.
Aplicaciones Científicas De Investigación
5-Bromo-n-(2-hydroxyethyl)pyridine-3-sulfonamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Bromo-n-(2-hydroxyethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the bromine atom and hydroxyethyl group can enhance binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5-Bromo-n-(2-hydroxyethyl)pyridine-3-sulfonamide is unique due to the presence of both a bromine atom and a hydroxyethyl group, which confer distinct chemical reactivity and biological activity compared to other pyridinesulfonamide derivatives. These modifications can lead to enhanced potency and selectivity in various applications.
Propiedades
Número CAS |
887308-17-0 |
|---|---|
Fórmula molecular |
C7H9BrN2O3S |
Peso molecular |
281.13 g/mol |
Nombre IUPAC |
5-bromo-N-(2-hydroxyethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C7H9BrN2O3S/c8-6-3-7(5-9-4-6)14(12,13)10-1-2-11/h3-5,10-11H,1-2H2 |
Clave InChI |
GRYURKUNPLCTPE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1Br)S(=O)(=O)NCCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(Cyanomethoxy)phenyl]acetamide](/img/structure/B8769742.png)

![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-5-(1H-pyrazol-3-yl)-](/img/structure/B8769754.png)
![Ethyl 2-(methoxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B8769758.png)

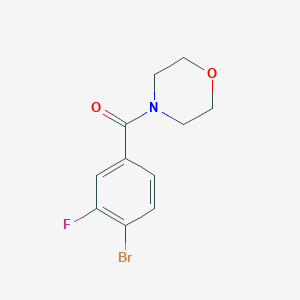
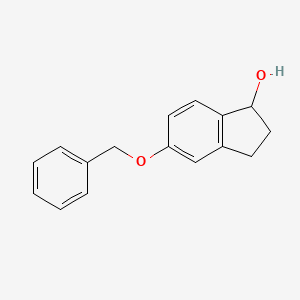

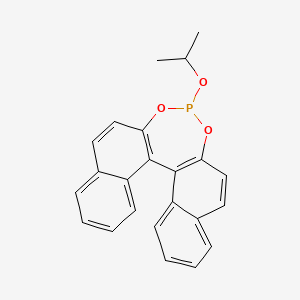
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B8769793.png)
